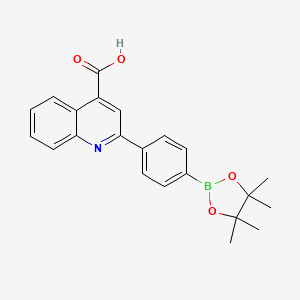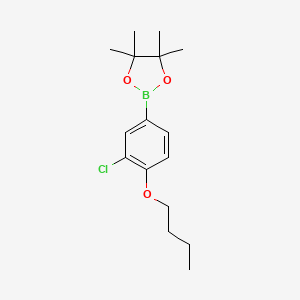
3,3-二甲基-4-硝基丁酸
描述
3,3-Dimethyl-4-nitrobutanoic acid is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethyl-4-nitrobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-4-nitrobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗心律失常活性: 4-硝基丁酸的衍生物,特别是(1,3-二甲基-5-硝基-5-六氢嘧啶基)丙酸甲酯,被合成出来,并被发现对大鼠中由氯化钙和乌头碱诱导的心律失常模型具有抗心律失常活性,毒性低 (Shakirov 等人,2006).
烷基取代的 4-氨基丁酸衍生物研究: 涉及烷基取代的 4-氨基丁酸衍生物的研究,包括 3,3-二甲基类似物,突出了它们作为来自猪脑的 γ-氨基丁酸氨基转移酶的底物的用途。这项研究有助于理解该酶抑制剂的设计 (Andruszkiewicz 和 Silverman,1990).
硝基烷的缩合: 一项研究证明了 CH3NO2 与 2,2-二甲基-β-羟基丁醛缩合,导致形成 1-硝基-3,3-二甲基丁烷-2,4-二醇等产物。这突出了涉及 3,3-二甲基-4-硝基丁酸衍生物的化学途径 (Novikov 等人,1960).
1,3-二烷基脲的亚硝化: 对 1,3-二甲基脲及其衍生物在水-高氯酸介质中亚硝化的动力学研究揭示了源自这些物质的亚硝基化合物的反应性和潜在生物活性 (González-Alatorre 等人,2004).
离子淌度质谱行为的表征: 一项研究考察了 2,3-二甲基-2,3-二硝基丁烷的分解,深入了解了类似硝基化合物在不同条件下的行为 (Munro 等人,1998).
氨基酸的化学酶促合成: 使用 3-甲基戊二酸二甲酯的(R)-和(S)-4-氨基-3-甲基丁酸的化学酶促合成的研究提供了一种合成对映体纯氨基酸的途径,这在制药和生物技术应用中至关重要 (Andruszkiewicz 等人,1990).
属性
IUPAC Name |
3,3-dimethyl-4-nitrobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-6(2,3-5(8)9)4-7(10)11/h3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHNSYNSNUMGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl benzo[b]thiophen-6-ylcarbamate](/img/structure/B8047958.png)

![tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8047979.png)











